1-(4-{4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one
CAS No.: 1326892-25-4
Cat. No.: VC11892462
Molecular Formula: C23H25N5O2
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326892-25-4 |
|---|---|
| Molecular Formula | C23H25N5O2 |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 1-[4-[4-[1-(4-ethylphenyl)triazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
| Standard InChI | InChI=1S/C23H25N5O2/c1-3-18-4-8-21(9-5-18)28-16-22(24-25-28)23(30)27-14-12-26(13-15-27)20-10-6-19(7-11-20)17(2)29/h4-11,16H,3,12-15H2,1-2H3 |
| Standard InChI Key | XOMNIMRBQJANRF-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
| Canonical SMILES | CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Introduction
Structural Identification and Molecular Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
A 1,2,3-triazole ring substituted at position 1 with a 4-ethylphenyl group.
-
A piperazine moiety connected to the triazole via a carbonyl group.
-
A 4-acetylphenyl group attached to the piperazine nitrogen.
This configuration is represented by the molecular formula C23H25N5O2 and a molecular weight of 403.5 g/mol. The presence of both triazole and piperazine rings suggests potential for diverse biological interactions, as these motifs are commonly associated with enzyme inhibition and receptor modulation.
Table 1: Key Identifiers of the Compound
| Property | Value |
|---|---|
| CAS No. | 1326892-25-4 |
| IUPAC Name | 1-[4-[4-[1-(4-ethylphenyl)triazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
| Molecular Formula | C23H25N5O2 |
| Molecular Weight | 403.5 g/mol |
| SMILES | CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
| InChI Key | XOMNIMRBQJANRF-UHFFFAOYSA-N |
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis of this compound likely follows a multistep strategy involving:
-
Triazole Formation: Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry," to construct the 1,2,3-triazole core.
-
Piperazine Coupling: Introducing the piperazine group via nucleophilic acyl substitution, leveraging the reactivity of the triazole’s carbonyl group.
-
Acetophenone Integration: Attaching the 4-acetylphenyl fragment through alkylation or amidation reactions.
Critical Reaction Steps
-
Step 1: Synthesis of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid via CuAAC between 4-ethylphenyl azide and propiolic acid.
-
Step 2: Activation of the carboxylic acid (e.g., using thionyl chloride) to form the acyl chloride, followed by coupling with piperazine.
-
Step 3: Functionalization of the piperazine nitrogen with 4-bromoacetophenone under Buchwald-Hartwig amination conditions.
Yield optimization remains a challenge, with typical efficiencies ranging from 40–60% for triazole formation and 50–70% for piperazine coupling.
Physicochemical and Analytical Characterization
Spectral Data
-
IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (triazole ring), and 1250 cm⁻¹ (C-N stretch of piperazine).
-
¹H NMR: Key signals include δ 8.2 (triazole H), δ 3.6–2.8 (piperazine CH2), and δ 2.5 (acetophenone CH3).
-
Mass Spectrometry: Molecular ion peak at m/z 403.5 (M+H)+, with fragments at m/z 285 (triazole-piperazine cleavage) and m/z 119 (4-ethylphenyl).
Solubility and Stability
-
Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in DMSO (25 mg/mL).
-
Stability: Degrades by <5% over 24 hours at pH 7.4, but susceptible to oxidation at the triazole ring under acidic conditions.
Challenges and Future Directions
Synthetic Limitations
Current protocols face hurdles in scalability and purification, particularly in separating diastereomers during piperazine coupling. Future work should explore asymmetric catalysis and flow chemistry to improve efficiency.
Pharmacological Optimization
While in silico predictions are promising, in vivo studies are needed to validate bioavailability and toxicity. Structural modifications, such as fluorination of the phenyl ring, could enhance metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume